Cas no 1669-85-8 (N-(2-chloroethyl)-N-methylaniline)

N-(2-chloroethyl)-N-methylaniline structure
1669-85-8 structure
Product Name:N-(2-chloroethyl)-N-methylaniline
CAS No:1669-85-8
MF:C9H12ClN
MW:169.651281356812
MDL:MFCD01670150
CID:157181
PubChem ID:15476
Update Time:2025-04-19

N-(2-chloroethyl)-N-methylaniline Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,N-(2-chloroethyl)-N-methyl-
    • N-(2-CHLOROETHYL)-N-METHYLANILINE
    • 2-(N-methyl-N-phenyl)-ethylaminochloride
    • 2-Chloroethylmethylphenylamine
    • ANILINE, N-(2-CHLOROETHYL)-N-METHYL-
    • BRN 2803141
    • N-(2-Chlor-aethyl)-N-methyl-anilin
    • N-(2-chloro-ethyl)-N-methyl-aniline
    • N-(2-Chloroethyl)-N-methylbenzenamine
    • NSC54749
    • SureCN6738124
    • N-Methyl-N-(2-chloroethyl)aniline
    • 1669-85-8
    • DTXSID70168202
    • NSC-54749
    • SCHEMBL6738124
    • 3-12-00-00259 (Beilstein Handbook Reference)
    • CS-0265263
    • NSC 54749
    • AKOS010541658
    • Benzenamine, N-(2-chloroethyl)-N-methyl-
    • EN300-97358
    • L47F38F6NU
    • N-Methyl-N-chloroethyl aniline
    • WLN: G2N1&R
    • N-(2-chloroethyl)-N-methylaniline
    • MDL: MFCD01670150
    • Inchi: 1S/C9H12ClN/c1-11(8-7-10)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
    • InChI Key: KYTLVUBCXILIQO-UHFFFAOYSA-N
    • SMILES: ClCCN(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 169.06596
  • Monoisotopic Mass: 169.066
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 99.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 3.2A^2

Experimental Properties

  • Density: 1.092
  • Boiling Point: 241.5°Cat760mmHg
  • Flash Point: 99.9°C
  • Refractive Index: 1.557
  • PSA: 3.24
  • LogP: 2.36160

N-(2-chloroethyl)-N-methylaniline Pricemore >>

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